methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

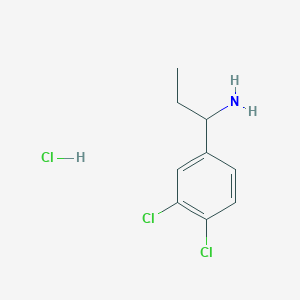

Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C11H9BrN2O2 . It is a pyrazole derivative, which is a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus, such as in methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . There are several methods reported for the synthesis of pyrazoles, including the reaction of diarylhydrazones and vicinal diols , and the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .Molecular Structure Analysis

The molecular structure of methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted at the 3-position with a bromo group, at the 1-position with a phenyl group, and at the 5-position with a carboxylate group .Chemical Reactions Analysis

Pyrazoles, including methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate, can undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions , and can be formed from the oxidation of pyrazoline intermediates . They can also be formed from the reaction of 1,3-diols with arylhydrazines .Physical And Chemical Properties Analysis

Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate has a molecular weight of 281.109 g/mol . It has a predicted boiling point of 329.5±22.0 °C and a predicted density of 1.781±0.06 g/cm3 .Mécanisme D'action

While the specific mechanism of action for methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate is not mentioned in the retrieved sources, pyrazole derivatives are known to have a wide range of biological activities . For instance, 3-Methylpyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .

Orientations Futures

Pyrazole derivatives, including methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate, continue to be of interest in various fields of science due to their wide range of applications . Future research may focus on developing new synthetic methods, exploring their biological activities, and designing new pyrazole-based compounds for various applications.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate involves the bromination of methyl 3-phenyl-1H-pyrazole-5-carboxylate followed by esterification with bromine and then reaction with phenyl magnesium bromide.", "Starting Materials": [ "Methyl 3-phenyl-1H-pyrazole-5-carboxylate", "Bromine", "Phenyl magnesium bromide" ], "Reaction": [ "Step 1: Bromination of methyl 3-phenyl-1H-pyrazole-5-carboxylate with bromine in the presence of a catalyst such as iron or aluminum bromide to yield methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate.", "Step 2: Esterification of methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate with bromine in the presence of a base such as sodium hydroxide to yield the corresponding carboxylic acid.", "Step 3: Reaction of the carboxylic acid with phenyl magnesium bromide in the presence of a catalyst such as copper iodide to yield the final product, methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate." ] } | |

Numéro CAS |

223527-02-4 |

Formule moléculaire |

C11H9BrN2O2 |

Poids moléculaire |

281.1 |

Pureté |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.